Cas no 1260869-21-3 (7-(azetidin-3-yl)quinoline)

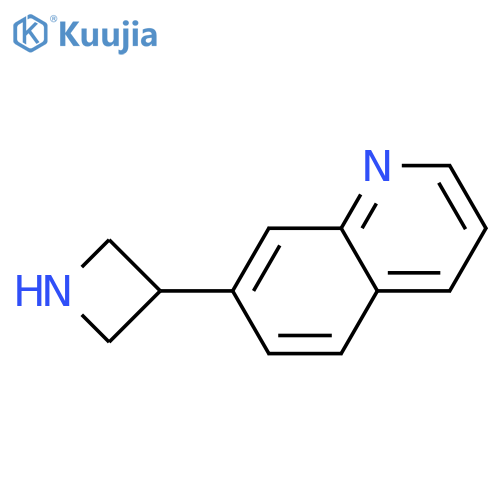

7-(azetidin-3-yl)quinoline structure

商品名:7-(azetidin-3-yl)quinoline

CAS番号:1260869-21-3

MF:C12H12N2

メガワット:184.237082481384

MDL:MFCD17480588

CID:5168034

PubChem ID:130160272

7-(azetidin-3-yl)quinoline 化学的及び物理的性質

名前と識別子

-

- 7-(azetidin-3-yl)quinoline

- 7-(3-Azetidinyl)quinoline

- starbld0029170

- SY267327

-

- MDL: MFCD17480588

- インチ: 1S/C12H12N2/c1-2-9-3-4-10(11-7-13-8-11)6-12(9)14-5-1/h1-6,11,13H,7-8H2

- InChIKey: IDRXUXAOIJTEHM-UHFFFAOYSA-N

- ほほえんだ: N1CC(C2C=CC3=CC=CN=C3C=2)C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 201

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 24.9

7-(azetidin-3-yl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1859414-0.05g |

7-(azetidin-3-yl)quinoline |

1260869-21-3 | 0.05g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1859414-5.0g |

7-(azetidin-3-yl)quinoline |

1260869-21-3 | 5g |

$3977.0 | 2023-06-01 | ||

| Enamine | EN300-1859414-10g |

7-(azetidin-3-yl)quinoline |

1260869-21-3 | 10g |

$5774.0 | 2023-09-18 | ||

| Enamine | EN300-1859414-5g |

7-(azetidin-3-yl)quinoline |

1260869-21-3 | 5g |

$3894.0 | 2023-09-18 | ||

| eNovation Chemicals LLC | Y1189794-1g |

7-(3-Azetidinyl)quinoline |

1260869-21-3 | 95% | 1g |

$1045 | 2025-02-20 | |

| Enamine | EN300-1859414-10.0g |

7-(azetidin-3-yl)quinoline |

1260869-21-3 | 10g |

$5897.0 | 2023-06-01 | ||

| Enamine | EN300-1859414-0.5g |

7-(azetidin-3-yl)quinoline |

1260869-21-3 | 0.5g |

$1289.0 | 2023-09-18 | ||

| eNovation Chemicals LLC | Y1189794-1g |

7-(3-Azetidinyl)quinoline |

1260869-21-3 | 95% | 1g |

$1045 | 2025-02-19 | |

| Enamine | EN300-1859414-0.1g |

7-(azetidin-3-yl)quinoline |

1260869-21-3 | 0.1g |

$1183.0 | 2023-09-18 | ||

| Enamine | EN300-1859414-0.25g |

7-(azetidin-3-yl)quinoline |

1260869-21-3 | 0.25g |

$1235.0 | 2023-09-18 |

7-(azetidin-3-yl)quinoline 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1260869-21-3 (7-(azetidin-3-yl)quinoline) 関連製品

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量